molecular formula C6H10N4 B1610968 N4,N6-dimethylpyrimidine-4,6-diamine CAS No. 66131-72-4

N4,N6-dimethylpyrimidine-4,6-diamine

Cat. No.: B1610968
CAS No.: 66131-72-4
M. Wt: 138.17 g/mol
InChI Key: UPBCZSPIKHWKRX-UHFFFAOYSA-N
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Description

N4,N6-Dimethylpyrimidine-4,6-diamine (CAS 66131-72-4) is a chemical compound with the molecular formula C6H10N4 and a molecular weight of 138.17 g/mol . This 4,6-diaminopyrimidine derivative serves as a key scaffold in medicinal chemistry research, particularly in the development of novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . Studies have shown that N4,N6-disubstituted pyrimidine-4,6-diamine derivatives exhibit potent inhibitory activity against EGFR-driven non-small cell lung cancer (NSCLC) and represent an important structural class for targeted cancer therapy research . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

4-N,6-N-dimethylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-7-5-3-6(8-2)10-4-9-5/h3-4H,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBCZSPIKHWKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559709
Record name N~4~,N~6~-Dimethylpyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66131-72-4
Record name N4,N6-Dimethyl-4,6-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66131-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~4~,N~6~-Dimethylpyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Methylation of Pyrimidine-4,6-diamine

  • Starting Material: Pyrimidine-4,6-diamine
  • Methylating Agent: Methyl iodide or methyl sulfate
  • Base: Potassium carbonate or sodium hydride to deprotonate amino groups
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: Reflux or elevated temperatures (80–130 °C)
  • Reaction Time: Several hours (typically 6–12 hours)

This approach selectively methylates the amino groups at positions 4 and 6, yielding this compound with high purity and yield.

Stepwise Methylation via Protected Intermediates

In some protocols, the amino groups are selectively protected or activated before methylation to improve regioselectivity and avoid over-alkylation. For example:

  • Protection of one amino group as an amide or carbamate
  • Methylation of the free amino group
  • Deprotection followed by methylation of the second amino group

This multistep method is more complex but useful for synthesizing derivatives with specific substitution patterns.

Industrial Production Methods

Industrial synthesis emphasizes scalability, cost-effectiveness, and environmental considerations:

  • Continuous Flow Reactors: Used to maintain precise control over reaction parameters, improving reproducibility and yield.
  • Optimized Bases and Solvents: Potassium carbonate in DMF remains standard, but greener solvents and bases are explored.
  • Purification: Recrystallization from suitable solvents (e.g., ethanol, water mixtures) and chromatographic techniques ensure high purity.
  • Reaction Monitoring: In-line spectroscopic methods (e.g., IR, NMR) optimize methylation completeness and minimize by-products.

These methods enable large-scale production while maintaining high chemical and product quality standards.

Comparative Data Table of Preparation Methods

Method Starting Materials Methylating Agent Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Direct Methylation Pyrimidine-4,6-diamine Methyl iodide Potassium carbonate DMF 100–130 6–12 75–90 Simple, high yield
Stepwise Methylation Protected pyrimidine diamine Methyl iodide Sodium hydride DMSO 80–110 12–24 60–80 Higher regioselectivity
Industrial Continuous Flow Pyrimidine-4,6-diamine Methyl sulfate Potassium carbonate DMF or greener solvents 100–130 Continuous 85–95 Scalable, cost-effective

Detailed Research Findings on Preparation

  • Reaction Mechanism: The methylation proceeds via nucleophilic substitution where the lone pair on the amino nitrogen attacks the methylating agent, displacing iodide or sulfate ions.
  • Selectivity: Controlled base strength and stoichiometry prevent over-alkylation or side reactions.
  • By-products: Minor formation of N-methylated monoamines or quaternary ammonium salts can occur but are minimized by optimizing conditions.
  • Solvent Effects: Polar aprotic solvents stabilize the transition state and enhance nucleophilicity of amino groups.
  • Temperature Influence: Elevated temperatures accelerate reaction rates but require careful monitoring to avoid decomposition.

Notes on Related Compounds and Preparation Variations

  • N4,N4,6-Trimethylpyrimidine-2,4-diamine is synthesized similarly but involves additional methylation steps and different regioselectivity considerations.
  • Substituted pyrimidines with methylthio or cyclopropyl groups require adapted synthetic routes, often involving nucleophilic aromatic substitution on dichloropyrimidines followed by methylation.

Chemical Reactions Analysis

Types of Reactions

N4,N6-dimethylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce various N-substituted pyrimidine derivatives .

Scientific Research Applications

Drug Development

N4,N6-Dimethylpyrimidine-4,6-diamine plays a crucial role in the development of pharmaceuticals targeting various diseases. Its structure allows it to interact effectively with biological targets, making it suitable for drug design.

  • EGFR Inhibition : The compound has been identified as an inhibitor of the epidermal growth factor receptor (EGFR), which is implicated in cancer cell proliferation. By binding to the ATP-binding site of EGFR, it prevents receptor activation and downstream signaling pathways that promote tumor growth.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this base structure have shown effectiveness against various cancer cell lines, highlighting their potential as therapeutic agents.

Enzyme Inhibition Studies

The compound is utilized in biochemical assays to study enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool in understanding metabolic pathways and disease mechanisms.

  • Mechanism of Action : this compound interacts with specific enzymes by binding to their active sites, leading to either inhibition or activation depending on the target.

Table: Biological Activities of this compound

Biological ActivityDescription
Enzyme InhibitionModulates enzyme activity critical for drug development
Anticancer PropertiesEffective against various cancer cell lines
Antiviral PotentialInvestigated for activity against viral infections

Advanced Materials Development

This compound is also applied in materials science for synthesizing advanced materials such as polymers and nanomaterials. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics.

  • Polymer Synthesis : The compound serves as a building block for creating specialty polymers that exhibit desirable mechanical and thermal properties .

Mechanism of Action

The mechanism of action of N4,N6-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal applications, it acts as an inhibitor of the epidermal growth factor receptor (EGFR), blocking the signaling pathways that promote cancer cell proliferation. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling .

Comparison with Similar Compounds

Substituent Diversity and Physical Properties

Pyrimidine-4,6-diamine derivatives vary widely in substituents, significantly affecting their physical and chemical properties:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
N4,N6-Dimethylpyrimidine-4,6-diamine Methyl (N4, N6) 178.23 Not reported High purity (≥98%), used in drug synthesis
5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine Phenyl (N4, N6), nitro (C5) 307.31 Not reported Planar structure with dihedral angles up to 71° between phenyl rings
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine Ethyl (N4, N6), nitro (C5) 225.24 84–86 Lower melting point due to nitro group
N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine Benzyl (N4, N6), nitro (C5) 336.37 104–106 High yield (55–82%), aromatic interactions
GS 39783 (N4,N6-Dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine) Cyclopentyl (N4, N6), nitro (C5) 337.44 Not reported GABAB receptor modulator

Key Observations :

  • Nitro Group Impact : Introduction of a nitro group (e.g., 5-nitropyrimidines) increases molecular weight and often elevates melting points due to enhanced intermolecular interactions .
  • Aryl vs. Alkyl Substituents : Bulky aryl groups (e.g., benzyl, phenyl) increase steric hindrance and may reduce solubility compared to alkyl groups (methyl, ethyl) .

Comparison of Bioactivity :

  • Methyl Groups : Enhance metabolic stability but may reduce target affinity compared to aryl or heterocyclic substituents.

Theoretical and Computational Insights

  • Reaction Pathways: Gaussian16 calculations reveal that electron-withdrawing substituents (e.g., nitro) lower activation barriers in aminolysis reactions compared to methyl groups .
  • Solvent Effects : Polar solvents stabilize transition states in nitro-substituted derivatives, whereas methyl groups exhibit less solvent dependency .

Biological Activity

N4,N6-Dimethylpyrimidine-4,6-diamine is a pyrimidine derivative that has gained attention for its diverse biological activities. This article delves into its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. It contains dimethylamino groups at position 4 and amino groups at positions 4 and 6. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in various fields, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter the phosphorylation states of proteins, affecting cellular signaling and function.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, modulating downstream signaling pathways that influence cell growth, differentiation, and apoptosis.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains.
  • Anticancer Activity : It has been investigated for its potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor for enzymes linked to various diseases, making it a candidate for therapeutic applications.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Research : A study demonstrated that this compound inhibited the growth of human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Antimicrobial Activity : In vitro tests revealed that the compound showed significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections .
  • Enzyme Interaction Studies : Research indicated that this compound effectively inhibited specific kinases involved in cancer progression. This inhibition was shown to disrupt cellular signaling pathways critical for tumor growth .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
N4-(4-chlorobenzyl)-N6,N6-dimethylpyrimidine-4,6-diamineContains a 4-chlorobenzyl groupAnticancer and antimicrobial
N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamineIncludes a cyclopropyl groupSignificant antitumor activity
N4-Methyl-N6,N6-dimethylpyrimidine-4,6-diamineMethyl group instead of cyclopropylAntitumor activity

This table illustrates how structural variations influence the biological activity of pyrimidine derivatives.

Q & A

What are the optimal synthetic routes for preparing N4,N6-dimethylpyrimidine-4,6-diamine and its derivatives, and how do reaction conditions influence yield?

Methodological Answer:
this compound derivatives are typically synthesized via nucleophilic substitution or aminolysis reactions. For example, in the synthesis of CFTR potentiators, N4,N4-dimethylpyrimidine-4,6-diamine reacts with cyclopropanamine derivatives under reflux conditions, yielding 24% product after purification . Substituted analogs (e.g., nitro or halogenated derivatives) often require nitro-group introduction prior to dimethylamination. Yields vary significantly with substituents: electron-withdrawing groups (e.g., nitro) enhance reactivity but may reduce solubility, necessitating polar solvents like DMF or THF. For instance, N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine achieves 55–82% yield depending on the benzylating agent . Optimization should prioritize temperature control (60–100°C), stoichiometric excess of amines, and inert atmospheres to minimize side reactions.

How can spectroscopic and crystallographic techniques characterize this compound derivatives?

Methodological Answer:

  • Spectroscopy:
    • 1H/13C NMR : Amino proton signals appear as broad singlets (~9.58 ppm for NH in nitro derivatives ), while aromatic protons resonate at 7.3–8.2 ppm. Methyl groups on nitrogen are typically deshielded (2.3–3.1 ppm).
    • HRMS/ESI-MS : Accurate mass analysis confirms molecular formulas (e.g., [M+H]+ = 340.2130 for a CFTR potentiator derivative ).
    • IR : N-H stretches (3422 cm⁻¹) and nitro-group vibrations (1521 cm⁻¹) are diagnostic .
  • Crystallography : Single-crystal X-ray diffraction (e.g., P21/c space group, β = 109.02° for a nitro-substituted analog) reveals bond angles, dihedral distortions (e.g., 44.05–71.39° between phenyl rings ), and hydrogen-bonding networks. SHELX software is widely used for refinement, leveraging high-resolution data to resolve disorder or twinning .

What strategies resolve contradictions in reported yields or reactivity for structurally similar derivatives?

Methodological Answer:
Discrepancies in yields (e.g., 30–95% for dibromobenzyl derivatives ) often arise from:

  • Substituent electronic effects : Electron-deficient aryl groups accelerate aminolysis but may sterically hinder reaction centers.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of nitro derivatives but can promote side reactions.
  • Purification challenges : Column chromatography with silica gel or reverse-phase HPLC is critical for isolating polar byproducts. Systematic variation of reaction parameters (e.g., temperature, solvent, catalyst) with Design of Experiments (DoE) frameworks can identify optimal conditions. Computational tools (e.g., Gaussian16) model transition states to rationalize kinetic barriers .

How do structural modifications of this compound impact biological activity in drug discovery?

Advanced Research Focus:

  • Nitro-substituted analogs : The 5-nitro group enhances electrophilicity, enabling covalent interactions with target proteins (e.g., EGFR inhibition ).
  • Aryl/alkyl substitutions : Bulky substituents (e.g., benzyl, phenethyl) improve membrane permeability but may reduce binding affinity. For example, N4,N6-bis(4-chlorobenzyl) derivatives show potent antiangiogenic activity due to halogen-bond interactions .
  • SAR studies : Comparative IC50 assays against cancer cell lines (e.g., non-small cell lung cancer) reveal that methylation at N4/N6 balances lipophilicity and solubility for in vivo efficacy .

What computational methods predict the reactivity and stability of this compound derivatives?

Advanced Research Focus:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level in Gaussian16) optimize geometries of reactants, transition states, and products. Solvent effects (e.g., PCM model for DMSO) refine energy profiles for aminolysis reactions . Key applications include:

  • Reaction pathway analysis : Identifying rate-limiting steps (e.g., nitro-group displacement).
  • Electronic structure mapping : Frontier Molecular Orbital (FMO) analysis predicts nucleophilic/electrophilic sites.
  • Thermodynamic stability : Gibbs free energy calculations assess substituent effects on product stability.

How is SHELX software employed in refining crystal structures of pyrimidine derivatives?

Methodological Answer:
SHELXL refines small-molecule structures using least-squares minimization against X-ray data. For example:

  • Displacement parameters : Anisotropic refinement resolves thermal motion in nitro groups .
  • Twinned data : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning in monoclinic systems .
  • Hydrogen bonding : DFIX restraints maintain geometry during refinement. High Rint values (<5%) validate data quality .

What are the challenges in interpreting NMR spectra of this compound analogs?

Methodological Answer:

  • Dynamic exchange : Amino protons (NH) exhibit broadening due to tautomerism or solvent exchange. Deuterated DMSO-d6 suppresses exchange, sharpening signals .
  • Overlap in aromatic regions : NOESY or COSY experiments distinguish coupled protons in crowded regions (e.g., 7.3–8.2 ppm for phenyl groups ).
  • Quadrupolar broadening : 14N nuclei in amines cause splitting; 15N labeling or indirect detection (HMBC) mitigates this .

How can structure-activity relationships (SAR) guide the design of pyrimidine-based kinase inhibitors?

Advanced Research Focus:

  • Core scaffold optimization : Methylation at N4/N6 positions enhances kinase selectivity by filling hydrophobic pockets (e.g., FGFR inhibitors ).
  • Electrostatic complementarity : Nitro or cyano groups mimic ATP’s phosphate interactions in binding pockets.
  • Proteolysis-targeting chimeras (PROTACs) : Functionalization with E3 ligase ligands (e.g., VHL) enables targeted degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N4,N6-dimethylpyrimidine-4,6-diamine
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